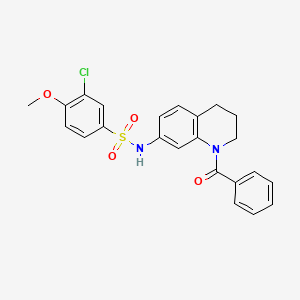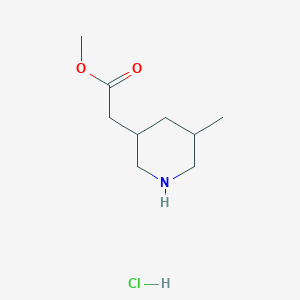![molecular formula C7H4BrFN2 B2490569 7-Bromo-6-fluoroimidazo[1,5-a]pyridine CAS No. 1427397-98-5](/img/structure/B2490569.png)
7-Bromo-6-fluoroimidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridines, including derivatives like 7-Bromo-6-fluoroimidazo[1,5-a]pyridine, often involves halogenation, cross-coupling reactions, and cyclization steps. Shibahara et al. (2009) reported the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines through metal-catalyzed cross-coupling reactions, providing a method that may be applicable to the synthesis of 7-Bromo-6-fluoro derivatives (Shibahara et al., 2009).
Molecular Structure Analysis
Imidazo[1,5-a]pyridines are characterized by their stable molecular structure, attributed to the conjugation of the imidazole and pyridine rings. The presence of halogen atoms, such as bromo and fluoro groups, can significantly influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The synthesis and characterization of related compounds, like N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, provide insights into the structural aspects of halogen-substituted imidazo[1,5-a]pyridines (Achugatla et al., 2017).
Applications De Recherche Scientifique
Antioxidant and Antifungal Applications
Research shows that certain compounds, including those with fluorine and bromine substitutions like 7-Bromo-6-fluoroimidazo[1,5-a]pyridine, can exhibit significant antioxidant and antifungal activities. This includes inhibitory activities against DPPH (a common antioxidant assay) and Candida albicans, a pathogenic yeast. Such compounds are suggested to be promising leads in treating conditions like candidiasis, cancer, and neurodegenerative diseases due to their potent properties (Sheikhi-Mohammareh et al., 2020).
Fluorescence and Imaging Applications
The use of imidazo[1,5-a]pyridine derivatives, particularly those halogenated with bromine and fluorine, in fluorescence imaging has been noted. These derivatives exhibit a range of fluorescent emissions, which can be crucial in imaging applications for scientific research. The presence of fluorine and bromine enhances the fluorescent properties of these compounds (Shibahara et al., 2009).
Antimicrobial and Antitumor Activities
Compounds containing the 7-Bromo-6-fluoroimidazo[1,5-a]pyridine scaffold have demonstrated potential in antimicrobial and antitumor activities. Research has shown that these compounds can act against various bacterial strains and exhibit properties that may be beneficial in the development of anticancer drugs. This is significant in the ongoing search for novel treatments for infectious diseases and cancer (Variya et al., 2019).
Chemical Sensing Applications
The structural features of 7-Bromo-6-fluoroimidazo[1,5-a]pyridine make it suitable for use in chemical sensing. Such compounds have been employed in the detection of fluoride ions, showcasing their utility as chemical sensors. The sensitivity and selectivity of these compounds to specific ions are valuable in various scientific and industrial applications (Chetia & Iyer, 2008).
Mécanisme D'action
Target of Action
This compound belongs to the class of imidazo[1,5-a]pyridines, which are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Imidazo[1,5-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to a variety of derivatives with potential biological activities.
Safety and Hazards
Orientations Futures
Imidazo[1,2-a]pyridine analogues, including 7-Bromo-6-fluoroimidazo[1,5-a]pyridine, have attracted significant interest due to their promising and diverse bioactivity . They have potential applications in the treatment of various diseases, including tuberculosis . Future research may focus on further exploring these applications and improving the synthesis methods for these compounds .
Propriétés
IUPAC Name |
7-bromo-6-fluoroimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-1-5-2-10-4-11(5)3-7(6)9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMPQXVUGBPLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN2C1=CN=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-fluoroimidazo[1,5-a]pyridine | |
CAS RN |
1427397-98-5 |
Source


|
| Record name | 7-bromo-6-fluoroimidazo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2490494.png)
![2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol trihydrochloride](/img/structure/B2490495.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![5-Chloro-4-methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2490501.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2490502.png)



